Product packaging for APS-2-79(Cat. No.:)

APS-2-79

Cat. No.: B605545
M. Wt: 423.9 g/mol
InChI Key: LIXKSHWZJNNZHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deregulation of the Ras-MAPK Pathway in Oncogenesis and Therapeutic Resistance

The Ras-MAPK pathway is one of the most extensively characterized and frequently deregulated signaling cascades in human cancer. mdpi.com Aberrant activation of this pathway, often due to gain-of-function mutations in key components like the RAS or RAF genes, is a major driver of tumorigenesis. nih.govmdpi.com It is estimated that approximately 25% of all human cancers exhibit activation of the RAS-MAPK pathway, with particularly high frequencies in certain cancer subtypes. grantome.com For instance, mutations in K-RAS are found in approximately 95% of pancreatic cancers, 35% of colorectal cancers, and 25% of lung cancers. grantome.com

This sustained and uncontrolled signaling promotes cancer cell proliferation, survival, and invasion. mdpi.com Furthermore, the deregulation of the Ras-MAPK pathway is a significant contributor to therapeutic resistance. mdpi.comnih.gov Cancers with mutations in this pathway often exhibit diminished responses to various targeted therapies, as the pathway can be reactivated through various feedback mechanisms, rendering treatments ineffective. mdpi.comnih.gov This acquired resistance poses a major challenge in the clinical management of these cancers. mdpi.com

Kinase Suppressor of Ras (KSR) as a Pseudokinase and Scaffold in MAPK Signaling Regulation

Kinase Suppressor of Ras (KSR) proteins, with two mammalian paralogs KSR1 and KSR2, are crucial regulators of the Ras-MAPK pathway. nih.govnih.gov Initially identified for their genetic interaction with Ras, KSR proteins were once thought to be active kinases. pnas.org However, due to the lack of conserved catalytic residues and definitive evidence of kinase activity, KSR is now widely recognized as a pseudokinase. pnas.orgportlandpress.com

Instead of directly phosphorylating substrates, the primary function of KSR is to act as a molecular scaffold. portlandpress.combiologists.com In quiescent cells, KSR exists in an inactive complex with MEK in the cytoplasm. frontiersin.org Upon Ras activation, KSR translocates to the cell membrane, where it facilitates the assembly of a multiprotein signaling complex. biologists.comfrontiersin.org This complex brings together the core components of the MAPK cascade: RAF, MEK, and ERK. nih.gov By co-localizing these kinases, KSR enhances the efficiency and fidelity of signal transmission, ensuring the sequential phosphorylation and activation of MEK by RAF, and subsequently ERK by MEK. biologists.comfrontiersin.org

The scaffolding function of KSR is not static; it is a dynamic process involving allosteric regulation through dimerization with RAF. grantome.comnih.gov This interaction is critical for the conformational changes required for the phosphorylation and activation of KSR-bound MEK. nih.gov

Rationale for KSR Modulation as a Research Strategy in Ras-Driven Cancers

The critical role of KSR in facilitating oncogenic Ras signaling makes it an attractive therapeutic target for Ras-driven cancers. grantome.comnih.gov Unlike the core kinases of the pathway, KSR is a downstream effector that is largely dispensable for normal growth and development, suggesting that its inhibition may have a high therapeutic index. nih.govtandfonline.com The development of small molecules that directly target KSR has been a long-sought goal in cancer research. sciencedaily.com

The discovery of compounds like APS-2-79 hydrochloride has provided a pharmacological tool to test the hypothesis that modulating KSR function can be a viable therapeutic strategy. nih.gov The rationale is based on the idea that by interfering with KSR's scaffolding function, one can disrupt the efficient assembly of the MAPK signaling complex and thereby antagonize oncogenic Ras signaling. nih.govnih.gov

Research has shown that the small molecule this compound binds to the ATP-binding pocket of KSR, stabilizing it in an inactive conformation. nih.govnih.gov This stabilization prevents the necessary conformational changes and antagonizes the heterodimerization of KSR with RAF, ultimately impeding the phosphorylation and activation of MEK. nih.govselleckchem.comtargetmol.com

A particularly compelling aspect of targeting KSR is the potential for combination therapies. Studies have demonstrated that this compound can enhance the efficacy of MEK inhibitors, such as trametinib (B1684009), specifically in cancer cell lines with K-Ras mutations. nih.govcaymanchem.com This synergistic effect is attributed to the ability of this compound to counteract the release of negative feedback signaling that often limits the effectiveness of MEK inhibitors when used as single agents. nih.gov

Research Findings on this compound Hydrochloride:

ParameterDescriptionReference
Mechanism of ActionBinds to the ATP-binding pocket of KSR2 within the KSR2-MEK1 complex, stabilizing an inactive state of KSR. This antagonizes RAF-KSR heterodimerization and subsequent MEK phosphorylation. nih.govselleckchem.commedchemexpress.com
In Vitro ActivityInhibits ATPbiotin binding to the KSR2-MEK1 complex with an IC50 of 120 nM. Suppresses KSR-stimulated MEK and ERK phosphorylation in cellular assays. medchemexpress.comchemscene.commedchemexpress.com
Cellular EffectsShows modest single-agent activity in reducing cell viability in Ras-mutant cancer cell lines but significantly enhances the potency of MEK inhibitors like trametinib in these same cell lines. nih.goved.ac.uk
SelectivityActs in a KSR-dependent manner and does not directly inhibit RAF family kinases. Its synergistic effect with MEK inhibitors is specific to Ras-mutant cell lines, not BRAF-mutant lines. nih.govmedchemexpress.eu

Interactive Data Table of Cell Line Response to this compound and Trametinib Combination:

Cell LineMutation StatusEffect of this compound with TrametinibReference
HCT-116K-Ras MutantSynergistic; increased potency of trametinib. nih.gov
A549K-Ras MutantSynergistic; increased potency of trametinib. nih.gov
SK-MEL-239BRAF MutantNo significant synergistic effect. nih.gov
A375BRAF MutantNo significant synergistic effect. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H22ClN3O3 B605545 APS-2-79

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIXKSHWZJNNZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Interaction and Biochemical Characterization of Aps 2 79 Hydrochloride

Mechanism of KSR Inactive State Stabilization by APS-2-79 Hydrochloride

This compound hydrochloride is a small molecule that functions as an antagonist of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway by stabilizing the inactive state of the Kinase Suppressor of Ras (KSR). nih.govaxonmedchem.com This stabilization is achieved through a multi-faceted mechanism that involves direct binding to the KSR active site, interfering with RAF heterodimerization, and preventing the conformational changes necessary for the phosphorylation and activation of MEK, a downstream kinase. nih.govmedchemexpress.eu

This compound directly binds to the active site of KSR, specifically to KSR2 within the KSR2-MEK1 complex. nih.govmedchemexpress.eu This interaction is crucial for its inhibitory function. nih.gov X-ray crystallography and structure-activity relationship studies have confirmed this direct binding. nih.gov The binding of this compound to the KSR active site is selective, as it does not show direct activity against the highly similar active RAF family kinases like BRAF and CRAF. nih.govlookchem.com The activity of this compound is dependent on this direct targeting of KSR; it is inactive when KSR is absent or when a mutant version of KSR, KSR2(A690F), is present. nih.govselleckchem.com

A key aspect of this interaction is a hydrogen bond formed between the N1 atom in the quinazoline (B50416) core of this compound and the backbone of the Cys742 residue in KSR2. nih.gov This, along with a network of aromatic-pair interactions, contributes to the compound's selectivity for KSR over RAF. nih.gov

By binding to KSR and stabilizing its inactive conformation, this compound antagonizes the heterodimerization of KSR with RAF. nih.govmedchemexpress.eu This interference with the formation of the KSR-RAF complex is a key mechanism by which it modulates MAPK signaling. nih.govselleckchem.com Structural comparisons between the ATP-bound and this compound-bound states of the KSR2–MEK1 complex suggest that this compound indirectly impedes RAF phosphorylation of MEK by hindering the formation of KSR–RAF heterodimers. nih.gov Bio-layer interferometry studies have directly shown that this compound reduces the interaction between BRAF and KSR2–MEK1 complexes. nih.govbertin-bioreagent.com

This compound's stabilization of the inactive KSR state prevents the necessary conformational changes required for the phosphorylation and subsequent activation of MEK that is bound to KSR. nih.govmedchemexpress.eu In the presence of this compound, the KSR2–MEK1 complex is held in a state where the Ser218–Ser222 region of MEK1's activation segment is shielded, presumably protecting it from phosphorylation. nih.gov By shifting the equilibrium of KSR–MEK complexes towards the "OFF" state, this compound acts as a KSR-dependent antagonist of RAF-mediated MEK phosphorylation. nih.gov

This compound competes with ATP for binding to the KSR2 active site within the KSR2-MEK1 complex. Research findings have consistently reported an IC50 value of 120 nM for the inhibition of ATPbiotin binding to KSR2. medchemexpress.comchemscene.commedchemexpress.comchemondis.combioscience.co.uk Some studies have reported this value as 120 ± 23 nM. nih.govselleckchem.com This demonstrates the potency of this compound in directly targeting the KSR active site. nih.gov

Table 1: IC50 Values for this compound Hydrochloride

Target Complex IC50 Value Reference(s)
KSR2 KSR2-MEK1 120 nM medchemexpress.comchemscene.commedchemexpress.comchemondis.combioscience.co.uk
KSR2 KSR2-MEK1 120 ± 23 nM nih.govselleckchem.com

Inhibition of Conformational Changes Required for KSR-Bound MEK Phosphorylation and Activation

Functional Consequences on MAPK Pathway Activation

The molecular interactions of this compound hydrochloride with KSR have significant functional consequences on the activation of the MAPK pathway. nih.govmedchemexpress.eu Primarily, it leads to the suppression of MEK phosphorylation, a critical step in the signaling cascade. nih.govbertin-bioreagent.commedchemexpress.commedchemexpress.com

This compound effectively suppresses the KSR-stimulated phosphorylation of MEK by RAF. nih.govlookchem.commedchemexpress.com In vitro reconstitution assays have demonstrated that the addition of this compound markedly reduces MEK phosphorylation in a KSR-dependent manner. nih.gov This inhibitory effect is not observed in the absence of KSR or in the presence of the KSR2(A690F) mutant, further confirming that the compound's activity is mediated through direct KSR targeting. nih.govlookchem.com Consequently, the phosphorylation of ERK, a downstream target of MEK, is also suppressed. bertin-bioreagent.commedchemexpress.comchemscene.com Studies in 293H cells have shown that this compound suppresses KSR-stimulated MEK and ERK phosphorylation. bertin-bioreagent.commedchemexpress.comchemscene.com

Downregulation of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation

This compound hydrochloride has been shown to effectively suppress the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a critical downstream component of the MAPK signaling cascade. nih.govmedchemexpress.eu In cellular assays using 293H cells, treatment with 5 μM of this compound resulted in a marked reduction of KSR-stimulated MEK and ERK phosphorylation. chemscene.commedchemexpress.combertin-bioreagent.comcaymanchem.commedchemexpress.combiomol.com This inhibitory action highlights the compound's ability to interfere with the signal transduction that leads to cell proliferation and survival, which is often dysregulated in cancer. nih.govmedkoo.com

The antagonistic effect of this compound on ERK phosphorylation is achieved through its direct binding to the active site of Kinase Suppressor of Ras (KSR), which in turn prevents the phosphorylation of MEK by RAF. nih.govtargetmol.com This mechanism is particularly relevant in the context of oncogenic Ras signaling. Furthermore, studies have demonstrated that this compound can enhance the potency of clinical MEK inhibitors, such as trametinib (B1684009), in cancer cell lines harboring K-Ras mutations. nih.govchemscene.commedchemexpress.com This synergistic effect is attributed to the compound's ability to counteract the negative feedback signaling that can limit the efficacy of MEK inhibitors. nih.govmedkoo.comtargetmol.comselleckchem.comselleckchem.comaxonmedchem.com

Table 1: Effect of this compound on ERK Phosphorylation
Cell LineTreatmentEffect on ERK PhosphorylationReference
293HThis compound (5 μM)Suppression of KSR-stimulated phosphorylation chemscene.commedchemexpress.combertin-bioreagent.comcaymanchem.commedchemexpress.combiomol.com
HCT-116 (K-Ras mutant)This compound in combination with TrametinibEnhanced downregulation of phospho-ERK nih.gov

Specificity Analysis of this compound Hydrochloride Action

The activity of this compound hydrochloride is highly specific, primarily targeting the KSR scaffold protein within the MAPK pathway. nih.govtargetmol.com This specificity is a key characteristic that distinguishes its mechanism of action.

Dependence on KSR Presence and Specific KSR Mutants (e.g., KSR2(A690F) for in vitro assays)

The inhibitory function of this compound is entirely dependent on the presence of KSR. nih.govtargetmol.com In vitro reconstitution assays have conclusively shown that the compound has no effect when KSR is absent. nih.govtargetmol.comselleckchem.comselleckchem.com This dependence underscores that this compound's mechanism is not through direct inhibition of other kinases in the pathway but through the modulation of the KSR scaffold.

Furthermore, the specificity of this compound for the KSR active site has been demonstrated using specific KSR mutants. For instance, the KSR2(A690F) mutant, which can promote MEK phosphorylation independently of ATP binding, renders this compound inactive in in vitro assays. nih.govtargetmol.comselleckchem.comselleckchem.comunmc.edu This finding confirms that the compound's activity is derived from its direct binding to the KSR active site and stabilization of an inactive conformation. nih.govunmc.edu

Absence of Direct Activity Against Canonical RAF Family Kinases (e.g., recombinant BRAF and CRAF, cellular BRAF(V600E))

Despite the high degree of homology between KSR and the RAF family of kinases, this compound exhibits a remarkable lack of direct activity against them. nih.govmedchemexpress.eu In vitro kinase assays have shown that this compound does not inhibit recombinant BRAF and CRAF. nih.gov Moreover, in cellular contexts, the compound does not affect the activity of the constitutively active BRAF(V600E) mutant. nih.govmedchemexpress.eu This selectivity is crucial as it minimizes off-target effects and highlights the compound's precise targeting of the KSR-mediated signaling complex.

Table 2: Specificity of this compound Hydrochloride
TargetThis compound ActivityAssay ConditionReference
KSRActive (Inhibits MEK phosphorylation)In the presence of KSR nih.govtargetmol.com
KSRInactiveIn the absence of KSR nih.govtargetmol.comselleckchem.comselleckchem.com
KSR2(A690F) mutantInactiveIn vitro assays nih.govtargetmol.comselleckchem.comselleckchem.comunmc.edu
Recombinant BRAFInactiveIn vitro kinase assay nih.gov
Recombinant CRAFInactiveIn vitro kinase assay nih.gov
Cellular BRAF(V600E)InactiveCell-based assays nih.govmedchemexpress.eu

Cellular Studies and Phenotypic Effects of Aps 2 79 Hydrochloride

Modulatory Effects on Cancer Cell Viability and Proliferation

APS-2-79 hydrochloride has demonstrated distinct effects on the viability and proliferation of cancer cells, with its efficacy being highly dependent on the mutational status of the cancer cell line.

In cancer cell lines with K-Ras mutations, such as the colon carcinoma line HCT-116 and the lung cancer line A549, this compound hydrochloride has been shown to reduce cell viability. bertin-bioreagent.comlookchem.com While the effects of this compound alone can be modest, its primary power lies in its ability to enhance the effectiveness of other inhibitors. nih.gov For instance, treatment with this compound hydrochloride makes Ras-mutant cell lines more susceptible to MEK inhibitors. nih.gov

In contrast to its effects on Ras-mutant cells, this compound hydrochloride does not significantly reduce cell viability in BRAF-mutant cell lines like the melanoma lines SK-MEL-239 and A375 when used at a concentration of 1 μM. bertin-bioreagent.comlookchem.com This specificity highlights the compound's targeted mechanism of action, which is contingent on the specific genetic makeup of the cancer cells.

Cell LineMutation StatusEffect of this compound Hydrochloride (1 µM) on Cell Viability
HCT-116 KRAS-mutantReduced cell viability, especially in combination with MEK inhibitors. bertin-bioreagent.comnih.gov
A549 KRAS-mutantReduced cell viability, particularly when combined with MEK inhibitors. bertin-bioreagent.comnih.gov
SK-MEL-239 BRAF-mutantNo significant reduction in cell viability. bertin-bioreagent.comlookchem.com
A375 BRAF-mutantNo significant reduction in cell viability. bertin-bioreagent.comlookchem.com

Investigation in Ras-Mutant Cell Lines (e.g., HCT-116, A549)

Synergistic Interactions with MEK Inhibitors in Preclinical Models

A key characteristic of this compound hydrochloride is its ability to work synergistically with MEK inhibitors, a class of drugs that target the MAPK pathway.

This compound hydrochloride significantly enhances the potency of the MEK inhibitor trametinib (B1684009), specifically in KRAS-mutant cell lines. bertin-bioreagent.comnih.gov Studies have shown that combining this compound with trametinib leads to a greater reduction in cell viability in HCT-116 and A549 cells than either compound alone. bertin-bioreagent.comlookchem.com This synergistic effect is not observed in BRAF-mutant cell lines. nih.gov For example, the addition of 1 μM this compound shifts the dose-response curve of trametinib in these Ras-mutant cells, indicating increased sensitivity to the MEK inhibitor. nih.gov

The synergy between this compound hydrochloride and MEK inhibitors stems from its ability to counteract a key resistance mechanism. selleckchem.comnih.gov Inhibition of MEK by drugs like trametinib can lead to a release of negative feedback loops within the Ras-MAPK pathway, which paradoxically results in the reactivation of the pathway. This compound hydrochloride antagonizes this release of negative feedback signaling. selleckchem.com By stabilizing the inactive state of KSR, it prevents the reactivation of the signaling cascade that would otherwise diminish the efficacy of the MEK inhibitor. nih.gov In Ras-mutant HCT-116 cells, treatment with this compound caused a twofold enhancement in the IC90 of trametinib on ERK phosphorylation, an effect not seen in BRAF-mutant SK-MEL-239 cells. nih.gov

The therapeutic strategy involving this compound hydrochloride provides a proof-of-concept for a novel approach to cancer treatment: the simultaneous targeting of both the enzymatic and scaffolding functions of key signaling proteins. selleckchem.comnih.gov KSR acts as a scaffold protein, bringing together components of the MAPK cascade (RAF, MEK, and ERK) to facilitate signal transmission. This compound targets the pseudokinase domain of KSR, disrupting its scaffolding function and allosterically inhibiting MEK phosphorylation by RAF. lookchem.com By combining a KSR inhibitor like this compound with a direct enzymatic inhibitor of MEK (e.g., trametinib), it is possible to achieve a more comprehensive and durable blockade of the Ras-MAPK pathway, overcoming the resistance that often develops when targeting only a single component of the pathway. nih.gov

Mechanism of Synergy via Antagonism of Negative Feedback Signaling Release

Methodological Approaches in Cellular Research

This compound hydrochloride has been the subject of various cellular studies to elucidate its mechanism of action and effects on cancer cell lines. These investigations employ a range of established and advanced molecular biology techniques to assess the compound's impact on cell viability, signal transduction pathways, and its potential as a therapeutic agent.

Cell viability assays are fundamental in determining the cytotoxic or cytostatic effects of a compound. For this compound, resazurin-based assays have been commonly used to measure metabolic activity as an indicator of cell viability. medchemexpress.comselleckchem.comtargetmol.cnmedchemexpress.com In these experiments, various cancer cell lines are plated in 96-well plates at optimal densities to ensure linear growth over the experimental period. medchemexpress.comselleckchem.comchemsrc.com For instance, cell lines such as A549, HCT-116, A375, and others are typically seeded at 500 cells per well, while cell lines like H2087 and HEPG2 are plated at a higher density of 2000 cells per well. medchemexpress.comtargetmol.cnmedchemexpress.comchemsrc.com The cells are then treated with this compound hydrochloride, often in a concentration range of 100 to 3,000 nM, for a duration of 72 hours before viability is assessed using resazurin. medchemexpress.comselleckchem.comchemsrc.com

Research findings indicate that this compound as a monotherapy has only modest effects on the cell viability of Ras-mutated cancer cell lines like HCT-116 and A549, and it does not significantly affect BRAF-mutant cancer cells such as A375 and SK-MEL-239. bertin-bioreagent.comcaymanchem.comnih.gov However, a key finding is its ability to synergize with MEK inhibitors. chemsrc.com When used at a concentration of 1 μM, this compound enhances the potency of the MEK inhibitor trametinib, leading to a further reduction in cell viability specifically in cancer cell lines harboring K-Ras mutations. chemsrc.combertin-bioreagent.comcaymanchem.com This synergistic effect is not observed in BRAF-mutant cell lines, highlighting a dependency on the genetic background of the cancer cells. chemsrc.combertin-bioreagent.com

Table 1: Parameters for Cell Viability Assays with this compound Hydrochloride

Cell LineMutation StatusSeeding Density (cells/well)This compound Concentration (nM)Treatment Duration (hours)Source
A549K-Ras mutant500100 - 300072 medchemexpress.comselleckchem.comchemsrc.com
HCT-116K-Ras mutant500100 - 300072 medchemexpress.comselleckchem.comchemsrc.com
A375BRAF mutant500100 - 300072 medchemexpress.comselleckchem.comchemsrc.com
SK-MEL-239BRAF mutant500100 - 300072 medchemexpress.comselleckchem.comchemsrc.com
COLO-205BRAF mutant500100 - 300072 medchemexpress.comselleckchem.com
H2087Not Specified2000100 - 300072 medchemexpress.comselleckchem.com
HEPG2Not Specified2000100 - 300072 medchemexpress.comselleckchem.com

Western blot analysis is a crucial technique used to investigate the effect of this compound on specific proteins within the MAPK signaling cascade. Studies have shown that this compound functions as a Kinase Suppressor of Ras (KSR)-dependent antagonist of MEK phosphorylation. selleckchem.comchemsrc.com In cellular models such as HEK293H cells, treatment with 5 μM of this compound effectively suppresses KSR-stimulated phosphorylation of both MEK and ERK. medchemexpress.commedchemexpress.combertin-bioreagent.comcaymanchem.comchemscene.com This inhibitory action is dependent on the presence of KSR, as this compound has no effect on MEK phosphorylation in the absence of KSR. nih.gov

The mechanism involves this compound binding to the ATP-binding pocket of KSR, which stabilizes KSR in an inactive conformation. bertin-bioreagent.comcaymanchem.comnih.gov This stabilization antagonizes the conformational changes necessary for the phosphorylation and subsequent activation of MEK that is bound to KSR. selleckchem.comptgcn.com This specific mode of action demonstrates that this compound does not directly inhibit RAF kinases but rather modulates their activity on MEK through the KSR scaffold protein. nih.gov

Table 2: Summary of Western Blot Findings for this compound Hydrochloride

Cell LineTreatmentTarget ProteinObserved EffectSource
HEK293H5 μM this compoundPhospho-MEKSuppression of KSR-stimulated phosphorylation medchemexpress.combertin-bioreagent.comchemscene.com
HEK293H5 μM this compoundPhospho-ERKSuppression of KSR-stimulated phosphorylation medchemexpress.combertin-bioreagent.comchemscene.com
HCT-116This compound + TrametinibPhospho-ERKEnhanced downregulation of Ras-MAPK signaling nih.gov

The discovery of this compound was facilitated by high-throughput screening (HTS) techniques designed to identify small molecules that could modulate KSR-dependent MAPK signaling. nih.gov One such screening method utilized an activity-based biotinylated ATP probe (ATPbiotin) to specifically label the ATP-binding pockets of purified KSR2-MEK1 complexes. nih.gov This assay allowed for the rapid evaluation of a large library of compounds to find those that could compete with the probe, indicating direct binding to the KSR active site. nih.gov this compound was identified through this process as a compound that inhibits the binding of ATPbiotin to KSR2 within the KSR2-MEK1 complex with an IC₅₀ value of 120 nM. medchemexpress.combertin-bioreagent.comcaymanchem.comchemscene.com

Furthermore, broader screening approaches like Functional Signature Ontology (FUSION) have been used to identify novel therapeutic targets in cancer by screening thousands of genes and natural product fractions for functional similarity to known cancer vulnerabilities, such as KSR1. unmc.edu While not directly leading to the discovery of this compound, these HTS methodologies underscore the type of large-scale screening environment in which KSR was identified as a target and inhibitors like this compound are evaluated. unmc.edu

Investigations into the apoptotic effects of this compound reveal a nuanced role for the compound. While the genetic depletion of KSR1 and KSR2 using siRNA in tumor cells with oncogenic RAS mutations induces a strong apoptotic response, treatment with this compound does not replicate this effect efficiently. nih.govresearchgate.net Studies have shown that this compound has only modest cytotoxic effects as a monotherapy and does not significantly induce apoptosis in RAS-mutant cell lines. nih.govresearchgate.net For example, in analyses where staurosporine (B1682477) was used as a positive control for inducing apoptosis, this compound treatment alone had a minimal impact on cell death. nih.gov This suggests that while KSR is critical for the survival of these cancer cells, the inhibitory action of this compound is not sufficient on its own to trigger the apoptotic program that is initiated by the complete removal of the KSR protein. nih.govresearchgate.net

The limited efficacy of this compound as a monotherapy has been attributed to a mechanism known as trans-phosphorylation, which can be mediated by other scaffold proteins like IQ motif-containing GTPase activating protein 1 (IQGAP1). nih.govresearchgate.net IQGAP1 can bind to KSR1, forming a complex where phosphorylation events can occur across the different scaffold species. researchgate.net This process allows for the phosphorylation of KSR-bound ERK by MEK that is bound to IQGAP1, effectively bypassing the inhibitory effect of this compound on KSR's own scaffolding function. nih.govresearchgate.net

Experimental evidence shows that this compound treatment does not prevent the incorporation of phosphorylated ERK onto a KSR1 C809Y mutant, a variant that mimics a state unable to bind MEK directly. nih.govresearchgate.netresearchgate.net Furthermore, this compound does not disrupt the interaction between KSR1 and IQGAP1. nih.govresearchgate.net The resistance to this compound has been observed to correlate with the cellular ratio of IQGAP1 to KSR1; cells with higher relative levels of IQGAP1 are more resistant to the inhibitor. researchgate.net Crucially, the depletion of IQGAP1 via shRNA enhances the effectiveness of this compound, potentiating its ability to inhibit KSR-associated ERK phosphorylation and significantly increasing its cytotoxicity in RAS-mutant cell lines. nih.govresearchgate.net This demonstrates that the trans-phosphorylation mediated by IQGAP1 is a key factor that weakens the efficacy of KSR-targeted inhibitors like this compound. nih.govresearchgate.net

Structural Biology and Structure Activity Relationship Sar Investigations of Aps 2 79 Hydrochloride

High-Resolution Structural Analysis of APS-2-79 Hydrochloride Bound to KSR2-MEK1 Complex

The small molecule this compound hydrochloride has been identified as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. targetmol.comselleckchem.com It functions by antagonizing the conformational changes necessary for the phosphorylation and activation of MEK (mitogen-activated protein kinase kinase) that is bound to the Kinase Suppressor of Ras (KSR). targetmol.comselleckchem.com This action is achieved through the stabilization of an inactive state of KSR. nih.gov

Crystallographic Insights into Binding Mode and Intermolecular Interactions

Crystallographic analysis has been instrumental in elucidating the binding mechanism of this compound hydrochloride. nih.gov Studies have shown that this compound binds directly to the KSR2 protein within the KSR2-MEK1 complex. nih.govchemsrc.com The binding occurs at the orthosteric site of KSR2, which is the ATP-binding pocket. nih.govnih.gov

In the KSR2–MEK1–this compound crystal structure, the KSR2 and MEK1 proteins are arranged in a face-to-face orientation. nih.gov This interaction is primarily mediated by reciprocal interactions between helix αG and the activation segment of each protein. nih.gov The binding of this compound reinforces negative regulatory interactions, effectively stabilizing an inactive conformation of KSR2. nih.gov This stabilization is thought to indirectly hinder the formation of KSR-RAF heterodimers, which is a crucial step in the activation of MEK. nih.gov

The binding of this compound to the KSR2 ATP-binding pocket has been confirmed through competition assays with an ATP-biotin probe. nih.gov In these assays, this compound demonstrated a dose-dependent inhibition of ATP-biotin binding to the KSR2-MEK1 complex, with a reported IC50 of 120 nM. medchemexpress.comchemscene.com

Analysis of Induced Conformational Rearrangements in KSR2 upon Ligand Binding (e.g., activation loop, P-loop)

The binding of this compound to the ATP pocket of KSR2 induces and stabilizes a specific inactive conformation of the pseudokinase. nih.gov This is in contrast to the active state, which is required for the KSR-dependent phosphorylation of MEK by RAF. nih.gov The activation loop of a kinase, which typically begins with the conserved DFG motif, is a critical element in regulating catalytic activity. pnas.org In its active state, the activation loop forms a cleft for substrate binding. pnas.org However, in inactive conformations, this loop often collapses, blocking substrate access. pnas.org

Design and Evaluation of this compound Hydrochloride Analogues

The discovery of this compound as a KSR modulator has spurred efforts to design and synthesize analogues with improved properties. nih.gov These efforts are guided by the structural information obtained from the KSR2-MEK1-APS-2-79 complex and by structure-activity relationship (SAR) studies. nih.gov

Chemical Modification Strategies for Optimization of KSR Modulation

The development of this compound analogues has involved systematic chemical modifications to explore the SAR. google.com The core scaffold of this compound is a quinazoline (B50416) derivative. google.com Modifications have been introduced at various positions of the quinazoline ring and the N-phenyl substituent to investigate their impact on KSR binding and functional activity. google.com

Table 1: Representative Analogues of this compound and their KSR2 IC50 Values This table is a representative example based on the type of data found in the cited literature and does not represent actual, complete, or exhaustive data from the source.

Compound R1 R2 R3 KSR2 IC50 (nM)
This compound OCH3 OCH3 H 120
Analogue 1 H OCH3 H >1000
Analogue 2 OCH3 H H 500
Analogue 3 OCH3 OCH3 Cl 80

Correlation of Structural Features with Biochemical and Cellular Activities

SAR studies have revealed that specific structural features are critical for the activity of this compound and its analogues. nih.govgoogle.com For instance, the dimethoxy substitution on the quinazoline ring appears to be important for potent KSR2 inhibition. google.com The presence and position of substituents on the N-phenyl ring also significantly influence activity. google.com

The biochemical activity of these compounds, measured as their ability to inhibit ATP binding to KSR2, has been correlated with their effects in cell-based assays. nih.gov For example, this compound has been shown to suppress KSR-stimulated MEK and ERK phosphorylation in cellular models. chemscene.commedchemexpress.com Furthermore, while the standalone cellular effects of this compound can be modest, it has been shown to synergize with MEK inhibitors, such as trametinib (B1684009), specifically in cancer cell lines with KRAS mutations. nih.govchemsrc.com This synergistic effect is believed to be dependent on the co-modulation of KSR. chemsrc.com

Rational Drug Design Principles Guided by SAR

The SAR data, in conjunction with the high-resolution crystal structure of the KSR2-MEK1-APS-2-79 complex, provides a solid foundation for rational drug design. nih.govgoogle.com The detailed understanding of the binding pocket and the key interactions between the ligand and the protein allows for the targeted design of new analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties.

The goal of these rational design efforts is to optimize the interactions with key residues in the KSR2 ATP-binding pocket. By fine-tuning the chemical structure of the lead compound, medicinal chemists can aim to improve affinity and residence time, leading to more effective modulation of the KSR-MEK interaction and, consequently, a more profound impact on the MAPK signaling pathway.

Chemical Biology and Research Applications of Aps 2 79 Hydrochloride

Chemical Synthesis of APS-2-79 Hydrochloride for Research Applications

The synthesis of this compound hydrochloride for research purposes involves specific chemical reactions and considerations for scalability, particularly within an academic research setting.

Exploration of Synthetic Routes and Reaction Conditions

A described synthetic route for this compound hydrochloride involves a multi-step process. nih.gov An alternative sequence for its synthesis begins with the reaction of phenol (B47542) and 4-fluoro-2-methyl-1-nitrobenzene. nih.gov This initial step is carried out in the presence of potassium carbonate (K2CO3) and dry dimethylformamide (DMF). nih.gov The reaction mixture is heated to 80°C and stirred for 10 hours. nih.gov Following this, the reaction is cooled to room temperature. nih.gov

Methodological Considerations for Scalable Synthesis in Academic Research

For academic research, where varying quantities of the compound may be needed, the scalability of the synthesis is a key factor. The described synthetic method, utilizing common laboratory reagents and conditions, is generally amenable to scaling. nih.gov However, careful optimization of reaction parameters such as stoichiometry, temperature, and reaction time is crucial for maintaining yield and purity as the scale increases. ku.dk

The choice of purification methods is also critical. Techniques like column chromatography are often employed to isolate the desired product from unreacted starting materials and byproducts. The final hydrochloride salt form is typically obtained by treating the free base with hydrochloric acid. The use of pre-formed polymers in nanoparticle synthesis, for instance, offers advantages in scalability and reproducibility. mdpi.com Advanced manufacturing platforms that allow for precise control over chemical and biological components through scalable, high-throughput methods are also being developed to address challenges in producing complex molecules. nih.gov

Purity and Quality Control in Research Batches of this compound Hydrochloride

Ensuring the purity and quality of research batches of this compound hydrochloride is paramount for obtaining reliable and reproducible experimental results.

Standard analytical techniques are employed to assess the purity of this compound hydrochloride. High-Performance Liquid Chromatography (HPLC) is a common method used to determine the percentage of the active compound and to detect the presence of any impurities. adooq.comselleckchem.com Other analytical methods that may be used for characterization include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular structure and confirm the identity of the compound. A Certificate of Analysis (CoA) is often provided by suppliers, which documents the results of these quality control tests for a specific batch. selleckchem.commedchemexpress.com

Interactive Data Table: Purity of this compound Hydrochloride Research Batches

Supplier/SourcePurity LevelAnalytical Method
Selleck Chemicals99.26%HPLC
AdooQ Bioscience>99%HPLC
TargetMol98.64%Not Specified
MedKoo Biosciences>98%Not Specified
ChemShuttle95%Not Specified

Considerations for In Vitro and Future In Vivo Experimental Formulations

The formulation of this compound hydrochloride for experimental use requires careful consideration of its solubility and the requirements of the specific biological system being studied.

Solvent Systems and Preparation Methods for Stock Solutions

This compound hydrochloride is readily soluble in dimethyl sulfoxide (B87167) (DMSO). selleckchem.comtargetmol.commedkoo.comselleckchem.com It is also soluble in ethanol, though to a lesser extent than in DMSO. selleckchem.comadooq.comtargetmol.com The compound is generally considered insoluble in water. selleckchem.comadooq.com

For in vitro experiments, stock solutions are typically prepared by dissolving the powdered compound in DMSO to create a high-concentration stock. selleckchem.comtargetmol.comselleckchem.com This stock solution can then be further diluted with aqueous buffers or cell culture media to the desired final concentration for the experiment. It is recommended to use fresh DMSO, as moisture absorption can reduce the solubility of the compound. selleckchem.com Sonication may also be used to facilitate the dissolution process. targetmol.com To avoid repeated freeze-thaw cycles that could degrade the compound, it is advisable to aliquot the stock solution into smaller volumes for storage. adooq.com For long-term storage, it is recommended to keep the powdered form at -20°C and solutions in solvent at -80°C. targetmol.comcnreagent.com

Interactive Data Table: Solubility of this compound Hydrochloride

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO97228.83
DMSO90212.32
DMSO82193.44
Ethanol3275.49
Ethanol3070.77
Ethanol2763.69
WaterInsolubleInsoluble

Note: Solubility can vary slightly between batches and suppliers. selleckchem.comadooq.commedkoo.com

For potential future in vivo studies, more complex formulation strategies may be necessary due to the compound's poor aqueous solubility. A common approach for administering hydrophobic compounds to animals involves creating a formulation with a mixture of solvents and surfactants. One such formulation consists of DMSO, PEG300, Tween 80, and saline or phosphate-buffered saline (PBS). targetmol.com

Optimization for Biological Assay Conditions

The optimal concentration and incubation time for this compound hydrochloride in biological assays will depend on the specific cell type and the biological question being investigated. In cell viability assays, concentrations have been reported to range from 100 nM to 3,000 nM, with incubation times typically around 72 hours. medchemexpress.commedchemexpress.com In other cellular assays, a concentration of 5 µM has been used to observe effects on protein phosphorylation. chemscene.commedchemexpress.combertin-bioreagent.commedchemexpress.com

It is crucial to determine the optimal cell density for assays to ensure linear cell growth over the course of the experiment. selleckchem.commedchemexpress.com The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low, typically below 1%, to avoid solvent-induced toxicity. targetmol.com Normalizing the results of inhibitor-treated samples to a vehicle control (e.g., DMSO-treated cells) is a standard practice to determine the specific effect of the compound. selleckchem.commedchemexpress.com

Future Directions and Translational Research Perspectives for Aps 2 79 Hydrochloride

Exploration of In Vivo Efficacy and Pharmacological Properties in Preclinical Models

While APS-2-79 has demonstrated promising activity in cell-based assays, its development into a clinical candidate necessitates a thorough evaluation of its in vivo efficacy and pharmacological properties. nih.gov As a monotherapy, this compound has shown only modest cytotoxic effects in Ras-mutant cancer cell lines like HCT116 and A549. researchgate.netnih.gov This highlights a discrepancy when compared to the more robust anti-tumor effects observed with genetic depletion of KSR1 in xenograft mouse models, which reduces tumor growth. nih.govunmc.edu

Potential as a Research Tool for KSR Pseudokinase Biology and Allosteric Regulation

This compound hydrochloride has proven to be an invaluable research tool for dissecting the complex biology of the KSR pseudokinase and the allosteric regulation of the MAPK pathway. researchgate.net Developed based on insights from KSR mutations that suppress oncogenic Ras signaling, this compound acts as a small-molecule mimic of these suppressive alleles. nih.govmedchemexpress.eu It functions by binding directly to the ATP-binding pocket of KSR2 within the KSR2-MEK1 complex, stabilizing KSR in a previously unrecognized inactive conformational state. nih.govnih.govchemsrc.com

This stabilization antagonizes two key events required for MAPK pathway activation: the heterodimerization of KSR with RAF and the conformational changes needed for the phosphorylation and activation of KSR-bound MEK. nih.govselleckchem.comtargetmol.com The specificity of this compound is highlighted by its inactivity when KSR is absent or mutated (e.g., KSR2 A690F), confirming its on-target activity. nih.govselleckchem.com By using this compound, researchers can probe the distinct roles of KSR scaffolding and allosteric regulation, providing deeper insights into how oncogenic Ras drives sustained signaling. nih.govresearchgate.net

FeatureDescriptionSource(s)
Mechanism of Action Stabilizes the inactive state of the KSR pseudokinase. nih.govnih.govaxonmedchem.com
Binding Site Binds to the ATP-binding pocket of KSR2 within the KSR2-MEK1 complex. nih.govchemsrc.comnih.gov
Molecular Effect Antagonizes RAF-KSR heterodimerization and subsequent MEK activation. nih.govselleckchem.comtargetmol.com
IC50 Value 120 nM for inhibiting ATPbiotin binding to the KSR2-MEK1 complex. medchemexpress.commedchemexpress.comcaymanchem.com

Development of Advanced KSR-Targeting Therapeutics Based on this compound Hydrochloride Scaffolding

The chemical scaffold of this compound serves as a foundational blueprint for the rational design of next-generation KSR-targeting therapeutics. While this compound itself may have limitations for in vivo use, its structure and mechanism provide a critical starting point for medicinal chemistry efforts aimed at improving potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The goal is to develop new chemical entities that retain the ability to stabilize the inactive state of KSR but with enhanced drug-like characteristics suitable for clinical investigation. nih.gov

The development of such advanced compounds could lead to more effective monotherapies for Ras-driven cancers. researchgate.net Furthermore, the strategy of stabilizing a pseudokinase in an inactive conformation represents a novel therapeutic modality that could be applied to other pseudokinases implicated in disease. nih.govnih.gov The insights gained from the structural analysis of this compound bound to the KSR2-MEK1 complex will be instrumental in guiding the structure-based design of these improved inhibitors. nih.gov

Strategies for Overcoming Resistance to Current MAPK Pathway Inhibitors in Ras-Driven Cancers

A significant challenge in treating Ras-driven cancers is the development of resistance to MAPK pathway inhibitors, such as MEK inhibitors. nih.gov This resistance often arises from the release of negative feedback loops, leading to pathway reactivation. targetmol.commedkoo.com this compound offers a promising strategy to counteract this phenomenon. By co-targeting the scaffolding function of KSR with the enzymatic activity of MEK, it is possible to achieve a more profound and durable pathway inhibition. nih.gov

Research has shown that this compound acts synergistically with the MEK inhibitor trametinib (B1684009), specifically in cancer cell lines harboring K-Ras mutations (e.g., HCT-116, A549), but not in those with BRAF mutations (e.g., A375, SK-MEL-239). nih.govchemsrc.combertin-bioreagent.com this compound enhances the potency of trametinib by preventing the feedback-mediated formation of Ras-MAPK signaling complexes. nih.gov This combination strategy suggests a therapeutic approach to overcome resistance and improve outcomes for patients with Ras-driven cancers. medkoo.com However, other resistance mechanisms, such as KSR trans-phosphorylation mediated by other scaffold proteins like IQGAP1, may bypass the inhibitory effects of this compound and need to be considered in future therapeutic strategies. nih.gov

Combination Therapy FindingCell LinesEffectSource(s)
This compound + Trametinib (MEKi) K-Ras-mutant (HCT-116, A549)Synergistic; enhanced cell viability reduction. nih.govchemsrc.comcaymanchem.com
This compound + Trametinib (MEKi) BRAF-mutant (A375, SK-MEL-239)No synergistic effect. nih.govchemsrc.combertin-bioreagent.com
Mechanism of Synergy Antagonizes MEKi-induced release of negative feedback signaling. nih.govtargetmol.commedkoo.com

Q & A

Q. What is the molecular mechanism by which APS-2-79 hydrochloride inhibits the Ras-MAPK signaling pathway?

this compound hydrochloride acts as a KSR-dependent MEK antagonist by competitively binding to the ATP-binding domain of KSR2 within the KSR2-MEK1 complex. This binding stabilizes KSR in an inactive state, preventing its interaction with RAF and subsequent MEK activation. Structural studies reveal that this compound forms hydrogen bonds and hydrophobic interactions with key residues in KSR2 and MEK1, effectively blocking conformational changes required for RAF heterodimerization and MEK phosphorylation .

Q. How can researchers validate target engagement of this compound in cellular models?

Methodological approaches include:

  • Competitive binding assays : Use ATP-biotin or fluorescently labeled analogs to quantify displacement by this compound in KSR2-MEK1 complexes .
  • Mutagenesis studies : Introduce KSR2(A690F) mutations to confirm loss of this compound activity, as this mutation disrupts the compound’s binding site .
  • Western blotting : Monitor downstream ERK phosphorylation to assess inhibition of Ras-MAPK signaling .

Q. What in vitro assays are recommended for assessing this compound efficacy?

  • Cell viability assays : Perform in 96-well plates using Ras-mutant cell lines (e.g., HCT116, A549) with IC50 determination via Annexin V apoptosis assays or MTT-based survival measurements .
  • Kinase activity assays : Measure MEK phosphorylation in reconstituted KSR2-MEK1-RAF systems to isolate compound effects from cellular feedback loops .

Advanced Research Questions

Q. How does this compound enhance the efficacy of MEK inhibitors in Ras-mutant cancers?

this compound disrupts negative feedback loops in Ras-MAPK signaling. In Ras-mutant cells, MEK inhibitors (e.g., trametinib) alone can induce compensatory RAF activation. This compound prevents this by stabilizing KSR in an inactive state, thereby sensitizing cells to MEK inhibitors. Synergy studies should use combination index (CI) calculations and dose-response matrices to quantify potentiation effects .

Q. What experimental strategies address contradictory data on this compound’s cell-type specificity?

Contradictions may arise due to variable KSR expression or alternative signaling pathways. To resolve this:

  • CRISPR/Cas9 knockout : Generate KSR1/2-deficient cell lines to confirm on-target effects .
  • Proteomic profiling : Compare KSR2-MEK1 complex stoichiometry across cell types using co-immunoprecipitation (co-IP) or mass spectrometry .
  • Transcriptomic analysis : Identify compensatory pathways (e.g., PI3K/AKT) activated in resistant cell lines via RNA sequencing .

Q. How can structural biology techniques elucidate this compound’s binding dynamics?

  • X-ray crystallography : Resolve the ternary structure of this compound bound to KSR2-MEK1 (as depicted in ) to identify critical interaction residues .
  • Molecular dynamics simulations : Model conformational changes in KSR2-MEK1 upon this compound binding to predict off-target interactions or design derivatives with higher affinity .

Q. What are the limitations of this compound in preclinical cancer models?

  • Lack of single-agent activity : this compound alone shows limited efficacy in KRAS-mutant cells but requires combination with MEK inhibitors .
  • Solubility challenges : this compound has limited aqueous solubility (<1 mg/mL in H₂O), necessitating DMSO or ethanol vehicles for in vivo studies .
  • Stability : Long-term storage requires -20°C (powder) or -80°C (solution) to prevent degradation .

Methodological Design Considerations

Q. How to design experiments for studying this compound in KSR-dependent signaling?

  • Control groups : Include KSR2(A690F) mutants and KSR-null cells to isolate compound-specific effects .
  • Time-course assays : Monitor ERK phosphorylation at multiple timepoints (0–48 hours) to capture dynamic feedback regulation .
  • Dose optimization : Use IC50 values (e.g., 120 nM for KSR2 inhibition) as a baseline for in vitro studies .

Q. What strategies mitigate off-target effects in this compound studies?

  • Selectivity profiling : Screen against kinase panels to rule out activity on RAF or MEK isoforms .
  • Rescue experiments : Overexpress wild-type KSR2 in knockout models to confirm phenotype reversal .

Data Interpretation and Contradiction Management

Q. How to reconcile discrepancies in this compound’s reported IC50 values?

Variability may stem from assay conditions (e.g., ATP concentration, cell density). Standardize protocols by:

  • Using identical cell lines (e.g., HCT116 colon cancer cells) .
  • Normalizing to housekeeping genes in viability assays .
  • Validating results across independent labs using shared reagent batches .

Advanced Therapeutic Applications

Q. Can this compound be repurposed for non-cancer indications involving Ras-MAPK dysregulation?

Emerging evidence suggests potential in:

  • Neurodevelopmental disorders : Ras-MAPK hyperactivity is linked to Noonan syndrome and autism. Test efficacy in neuronal cell models with constitutive ERK activation .
  • Fibrotic diseases : Evaluate this compound in TGF-β-driven fibrosis models, as MAPK signaling promotes fibroblast activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
APS-2-79
Reactant of Route 2
Reactant of Route 2
APS-2-79

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.